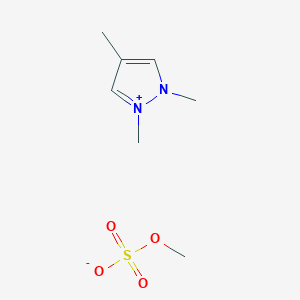

1,2,4-Trimethylpyrazolium methylsulfate

描述

Significance within Quaternary Pyrazolium (B1228807) Salts and Ionic Liquid Chemistry

Quaternary pyrazolium salts represent a significant class of cations used in the synthesis of ionic liquids. scbt.com The properties of these ionic liquids can be fine-tuned by modifying the cation and anion combination. scbt.com The 1,2,4-trimethylpyrazolium cation is a subject of research due to the potential for creating ionic liquids with specific desirable characteristics.

The significance of 1,2,4-trimethylpyrazolium methylsulfate (B1228091) is highlighted by its inclusion in various applications as a potential component. For instance, it has been listed as a suitable ionic liquid in the development of flame retardant additives for low smoke, zero halogen compounds. google.com In the realm of biotechnology and biorefineries, it has been identified as a candidate for the pretreatment of biomass. google.com Furthermore, its potential use has been noted in electrochemical applications, specifically in hydrogen storage electrodes and electrochemical batteries. google.com A doctoral thesis has also mentioned its use as a reaction medium in the conversion of glucose to 5-(hydroxymethyl)furfural (HMF), a valuable platform chemical. dtu.dk

Historical Development and Emerging Research Trajectories of Pyrazolium-Based Ionic Liquids

The development of ionic liquids dates back to the early 20th century, with significant advancements in recent decades leading to a wide array of cation and anion combinations. While imidazolium-based ionic liquids have been extensively studied, research into pyrazolium-based analogues is an emerging field. Pyrazole (B372694) is a structural isomer of imidazole, and thus, pyrazolium-based ionic liquids are being explored as alternatives with potentially different physicochemical properties. googleapis.com

Early research into pyrazolium salts laid the groundwork for their use in creating ionic liquids. The synthesis and characterization of various pyrazolium salts with different counter-anions and alkyl chain lengths have been undertaken to understand their thermal behavior and potential as ionic liquid crystals. scribd.com

Current research trajectories for pyrazolium-based ionic liquids, including the 1,2,4-trimethylpyrazolium cation, are focused on several key areas:

Green Chemistry: The use of ionic liquids as environmentally benign solvents and catalysts in chemical reactions is a major driver of research.

Biomass Processing: The ability of certain ionic liquids to dissolve biomass has opened up new avenues for the production of biofuels and renewable chemicals. google.com

Materials Science: The unique properties of ionic liquids are being harnessed to create advanced materials, such as flame retardants and novel electrolytes. google.comgoogle.com

While detailed experimental data on the physicochemical properties of 1,2,4-trimethylpyrazolium methylsulfate are not extensively available in publicly accessible literature, its mention in various technologically significant patent applications and research theses indicates its relevance and potential for future investigation. The computed properties of the compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C7H14N2O4S |

| Molecular Weight | 222.26 g/mol |

| IUPAC Name | methyl sulfate (B86663);1,2,4-trimethylpyrazol-2-ium |

| CAS Number | 856614-13-6 |

| Canonical SMILES | CC1=CN(N+C)C.COS(=O)(=O)[O-] |

Table 1: Computed Properties of this compound. Data sourced from PubChem. nih.gov

属性

IUPAC Name |

methyl sulfate;1,2,4-trimethylpyrazol-2-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.CH4O4S/c1-6-4-7(2)8(3)5-6;1-5-6(2,3)4/h4-5H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKJDTFDVVXSJR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN([N+](=C1)C)C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584288 | |

| Record name | 1,2,4-Trimethyl-1H-pyrazol-2-ium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856614-13-6 | |

| Record name | 1,2,4-Trimethylpyrazolium methyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856614-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Trimethyl-1H-pyrazol-2-ium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazolium, 1,2,4-trimethyl-, methyl sulfate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Purification Protocols

Direct Synthesis Routes for 1,2,4-Trimethylpyrazolium Cationic Precursors

The synthesis of the 1,2,4-trimethylpyrazolium cation is primarily achieved through the direct N-alkylation of a suitable pyrazole (B372694) precursor. The most common strategy involves the quaternization of a disubstituted pyrazole. Specifically, the synthesis starts with a pyrazole ring that is already methylated at two of the three possible positions.

The logical precursor for the 1,2,4-trimethylpyrazolium cation is 1,4-dimethylpyrazole. The synthesis proceeds via the methylation of the N2 nitrogen atom. This is a quaternization reaction, where a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, is used to add a third methyl group to the pyrazole ring, creating the desired quaternary ammonium (B1175870) cation.

An alternative, though less direct, route could involve the stepwise methylation of 4-methylpyrazole. This would first yield a mixture of 1,4- and 2,4-dimethylpyrazole, which would then require separation before the final methylation step to form the 1,2,4-trimethylpyrazolium cation.

A general scheme for the synthesis of pyrazolium (B1228807) salts involves the reaction of the precursor pyrazole ligand with an appropriate acid or alkylating agent. nih.gov The final products are typically isolated as solid salts that are stable at room temperature. nih.gov Solid-state synthesis, by grinding the precursor pyrazole with a reagent, has also been demonstrated as a viable method for producing pyrazolium salts, which can sometimes yield products that are not accessible through solution-based methods. nih.gov

Table 1: Key Reactants in Cation Synthesis

| Precursor | Methylating Agent | Resulting Cation |

| 1,4-Dimethylpyrazole | Dimethyl sulfate | 1,2,4-Trimethylpyrazolium |

| 1,4-Dimethylpyrazole | Methyl iodide | 1,2,4-Trimethylpyrazolium |

| 4-Methylpyrazole | (Step 1) Methylating Agent | 1,4- and 2,4-Dimethylpyrazole |

| 1,4-Dimethylpyrazole | (Step 2) Methylating Agent | 1,2,4-Trimethylpyrazolium |

The characterization of the synthesized pyrazolium salts is routinely performed using techniques like ¹H-NMR and IR spectroscopy to confirm the structure of the cation. nih.gov

Anion Metathesis and Ion Exchange Reactions for Methylsulfate (B1228091) Salt Formation

Once a halide salt of the 1,2,4-trimethylpyrazolium cation (e.g., 1,2,4-trimethylpyrazolium iodide or bromide) is synthesized, the target methylsulfate anion is introduced through a subsequent reaction. The two primary methods for this anion exchange are anion metathesis and the use of ion-exchange resins. longdom.org

Anion Metathesis: This is a common and straightforward method for preparing ionic liquids. longdom.org The reaction involves the exchange of ions between two salts, typically driven by the precipitation of an insoluble byproduct. semanticscholar.org To obtain 1,2,4-trimethylpyrazolium methylsulfate, the corresponding halide salt is reacted with a salt containing the methylsulfate anion, such as silver methylsulfate or an alkali metal methylsulfate (e.g., sodium or potassium methylsulfate).

For example, reacting 1,2,4-trimethylpyrazolium halide (X⁻) with silver methylsulfate (Ag[CH₃SO₄]) in a suitable solvent would lead to the precipitation of the insoluble silver halide (AgX), leaving the desired this compound in solution.

Reaction: [C₇H₁₄N₂]X + M[CH₃SO₄] → [C₇H₁₄N₂][CH₃SO₄] + MX (precipitate) (Where X = Cl, Br, I and M = Ag, Na, K)

Metathesis reactions have been successfully used to prepare a variety of pyrazolium-based ionic liquids with different anions. nih.gov

Ion Exchange Reactions: An alternative to metathesis is the use of anion exchange resins. researchgate.net This method can be particularly effective for achieving high purity and avoiding metal ion contamination. longdom.org In this process, the 1,2,4-trimethylpyrazolium halide salt is passed through an anion exchange column that has been charged with the methylsulfate anion. The resin captures the halide ions and releases the methylsulfate ions into the solution, resulting in the formation of the target ionic liquid. researchgate.net

A two-step approach is also common, where a halide-form resin is first converted to the hydroxide (B78521) form. The pyrazolium halide is then passed through this resin to generate the pyrazolium hydroxide intermediate. Finally, this intermediate is neutralized with methanesulfonic acid to yield the final this compound and water. researchgate.net

Strategies for High-Purity Compound Preparation in Research Settings

Achieving high purity is critical for the application of ionic liquids in research, as impurities can significantly alter their physicochemical properties. The purification strategy for this compound involves removing unreacted starting materials, byproduct salts, and solvent residues.

Following synthesis, the crude product is typically subjected to several purification steps:

Washing: The product is washed with appropriate solvents to remove specific impurities. For instance, washing with a non-polar solvent like diethyl ether or hexane (B92381) can remove non-polar organic precursors. If the target ionic liquid is hydrophobic, washing with water can effectively remove water-soluble inorganic salts, such as sodium halide, which is a common byproduct of metathesis reactions. nih.gov

Recrystallization: This is a powerful technique for purifying solid ionic liquids. The crude product is dissolved in a minimum amount of a suitable hot solvent or solvent mixture and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor.

Activated Carbon Treatment: If the product is discolored due to minor organic impurities, treatment with activated carbon can be employed. The ionic liquid is dissolved in a solvent, stirred with a small amount of activated carbon, and then filtered to remove the carbon and the adsorbed impurities.

Drying: Since many ionic liquids are hygroscopic, rigorous drying under high vacuum at an elevated temperature is a crucial final step to remove any residual water or organic solvents.

The final purity is often verified by spectroscopic methods (NMR) and by checking for the absence of impurity signals, particularly those from halide ions, which can be detected by the silver nitrate (B79036) test.

Table 2: Purification Techniques and Target Impurities

| Technique | Target Impurity |

| Solvent Washing (e.g., Diethyl Ether) | Unreacted organic precursors |

| Water Washing | Inorganic salt byproducts (e.g., NaBr) |

| Recrystallization | Broad range of soluble impurities |

| Activated Carbon | Color-imparting organic impurities |

| High-Vacuum Drying | Residual water and volatile solvents |

Solvent-Assisted Synthesis and Extraction Methods

The choice of solvent plays a critical role in both the synthesis and purification stages. In the synthesis of the cationic precursor, solvents are chosen based on the solubility of the reactants and their inertness under the reaction conditions. Common solvents include dichloromethane, acetonitrile, or toluene. nih.gov

Microwave-Assisted Synthesis: To accelerate reaction times and improve yields, non-conventional energy sources like microwave irradiation are increasingly used. longdom.org Microwave-assisted synthesis can often be performed under solvent-free conditions, which aligns with the principles of green chemistry. researchgate.net This method has been successfully applied to the synthesis of various pyrazole derivatives. researchgate.net

Solvent-Free Synthesis: Mechanochemical methods, such as grinding solid reactants together, represent another solvent-free approach. nih.gov This technique can lead to the formation of pyrazolium salts by reacting solid pyrazole directly with other solid or gaseous reagents, minimizing solvent waste. nih.gov

Extraction: Liquid-liquid extraction is a key purification step, particularly after anion metathesis reactions. The choice of extraction solvent is crucial. Ideally, the target ionic liquid will be soluble in one phase (e.g., an organic solvent like dichloromethane) while the byproduct salt (e.g., sodium bromide) is soluble in another (e.g., water). This allows for efficient separation of the product from inorganic impurities. The selection of the solvent system depends on the specific solubility characteristics of the ionic liquid being prepared.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1,2,4-trimethylpyrazolium methylsulfate (B1228091), a combination of one-dimensional and two-dimensional NMR experiments provides definitive structural proof.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The 1,2,4-trimethylpyrazolium cation has four distinct proton environments: the two pyrazolium (B1228807) ring protons (H3 and H5) and the protons of the three methyl groups attached to the nitrogen and carbon atoms. The methylsulfate anion contributes a single signal from its methyl group protons.

The chemical shifts are influenced by the aromaticity and positive charge of the pyrazolium ring, which deshields the attached protons, shifting them downfield. The protons on the methyl groups attached to the nitrogen atoms (N1 and N2) are also downfield compared to a typical alkyl methyl group due to the electron-withdrawing effect of the positively charged nitrogen atoms. The C4-methyl protons are expected at a more upfield position, characteristic of a methyl group on a double bond. The methyl group of the methylsulfate anion is expected to appear as a sharp singlet at a chemical shift typical for methyl esters of sulfonic acids.

Predicted ¹H NMR Chemical Shifts for 1,2,4-Trimethylpyrazolium Methylsulfate (Predicted for a typical deuterated solvent like DMSO-d₆)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H3/H5 (Ring Protons) | 8.5 - 9.5 | Singlet / Singlet | 1H / 1H |

| N1-CH₃ | ~4.2 | Singlet | 3H |

| N2-CH₃ | ~4.1 | Singlet | 3H |

| C4-CH₃ | ~2.5 | Singlet | 3H |

| CH₃ (Methylsulfate) | ~3.6 | Singlet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The 1,2,4-trimethylpyrazolium cation contains five distinct carbon signals: two for the pyrazolium ring carbons (C3 and C5), and one for each of the three methyl groups. The C4 carbon is also unique. The methylsulfate anion contributes one carbon signal.

The ring carbons (C3 and C5) are expected to be significantly downfield due to the aromatic character and the influence of the adjacent heteroatoms. The C4 carbon, substituted with a methyl group, will appear at a distinct position. The methyl carbons attached to the nitrogens will be in the 40-50 ppm range, while the C4-methyl carbon will be more upfield. The carbon of the methylsulfate anion will have a chemical shift characteristic of a methoxy (B1213986) group attached to a sulfate (B86663). researchgate.netdocbrown.info

Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for a typical deuterated solvent like DMSO-d₆)

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3/C5 (Ring Carbons) | 135 - 145 |

| C4 (Ring Carbon) | 110 - 120 |

| N1-CH₃ | ~45 |

| N2-CH₃ | ~40 |

| C4-CH₃ | ~12 |

| CH₃ (Methylsulfate) | ~55 |

Two-Dimensional NMR Techniques for Connectivity Assignments

To confirm the assignments made in the 1D spectra, 2D NMR experiments are employed. nih.gov

¹H-¹H COSY (Correlation Spectroscopy): This experiment would be used to identify any proton-proton couplings. In this specific cation, since all methyl groups and the ring protons are expected to be singlets, no cross-peaks would be anticipated, confirming their isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): This is a crucial experiment that correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal, confirming the assignments in the tables above. For example, the proton signal at ~2.5 ppm would show a cross-peak with the carbon signal at ~12 ppm, confirming the C4-CH₃ group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Cation-Anion Interaction Analysis

Vibrational spectroscopy probes the molecular vibrations of the compound, providing a fingerprint based on its functional groups and intermolecular interactions. nih.govmdpi.com

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic bands for C-H stretching of the aromatic pyrazolium ring and the aliphatic methyl groups. Vibrations corresponding to the C=C and C=N bonds within the ring would appear in the 1500-1650 cm⁻¹ region. The methylsulfate anion would exhibit strong, characteristic stretching vibrations for the S=O and S-O bonds, typically found in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information. encyclopedia.pub Aromatic ring stretching modes are often strong in Raman spectra. The symmetric vibrations of the methylsulfate anion would also be prominent. Subtle shifts in the vibrational frequencies of the anion's S-O bonds compared to a free methylsulfate ion can provide insight into the strength of cation-anion interactions through hydrogen bonding or electrostatic forces. pitt.edu

Expected Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3200 | IR, Raman |

| Aliphatic C-H Stretch | 2900 - 3000 | IR, Raman |

| C=N / C=C Ring Stretch | 1500 - 1650 | IR, Raman |

| S=O Asymmetric Stretch | ~1260 | IR (Strong) |

| S-O Symmetric Stretch | ~1060 | IR, Raman (Strong) |

Mass Spectrometry Techniques for Cation and Anion Identity Verification

Mass spectrometry is used to confirm the molecular weight of the constituent ions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique ideal for analyzing ionic compounds like this compound. researchgate.net The analysis would be run in both positive and negative ion modes.

Positive Ion Mode (+ESI): This mode would detect the 1,2,4-trimethylpyrazolium cation. The spectrum should show a prominent peak corresponding to the mass-to-charge ratio (m/z) of the cation [C₆H₁₁N₂]⁺.

Negative Ion Mode (-ESI): This mode would detect the methylsulfate anion. The spectrum should be dominated by a peak corresponding to the m/z of the anion [CH₃SO₄]⁻.

The exact masses determined by high-resolution mass spectrometry (HRMS) would be compared to the calculated theoretical masses to confirm the elemental composition of each ion with high confidence. nih.gov

Predicted ESI-MS Data for this compound

| Ion | Formula | Mode | Calculated m/z |

|---|---|---|---|

| 1,2,4-Trimethylpyrazolium | [C₆H₁₁N₂]⁺ | Positive | 111.0917 |

| Methylsulfate | [CH₃SO₄]⁻ | Negative | 111.9860 |

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly suited for the analysis of ionic and thermally labile compounds such as the ionic liquid this compound. In this method, the sample is dissolved in a non-volatile liquid matrix and bombarded with a high-energy beam of neutral atoms, leading to the desorption of pre-formed ions from the liquid phase. This technique allows for the direct observation of the intact cation and anion of the salt, as well as characteristic fragment ions, providing valuable information on the molecular structure.

For this compound, the FAB-MS spectrum is expected to show prominent peaks corresponding to the 1,2,4-trimethylpyrazolium cation ([C₆H₁₁N₂]⁺) and the methylsulfate anion ([CH₃SO₄]⁻). The analysis of the fragmentation patterns of these individual ions provides deeper structural insights.

1,2,4-Trimethylpyrazolium Cation ([C₆H₁₁N₂]⁺):

Methylsulfate Anion ([CH₃SO₄]⁻):

The mass spectrometry of the methylsulfate anion has been studied, and its fragmentation provides clear structural confirmation. The negative ion mode mass spectrum of methylsulfate would show a prominent parent ion peak at m/z 111. chemspider.comnih.gov Collision-induced dissociation (CID) of this ion reveals characteristic fragment ions.

Below is a table summarizing the expected and observed mass spectral data for the constituent ions of this compound.

| Ion | Formula | Calculated m/z | Observed/Expected m/z | Major Fragment Ions (m/z) and Neutral Losses |

| 1,2,4-Trimethylpyrazolium Cation | [C₆H₁₁N₂]⁺ | 111.0922 | Expected ~111 | Expected fragments from loss of CH₃, C₂H₄ |

| Methylsulfate Anion | [CH₃SO₄]⁻ | 110.9752 | 111 nih.gov | 96 ([SO₄]⁻•), 80 ([SO₃]⁻•) nih.gov |

Data for the methylsulfate anion is derived from LC-ESI-MS/MS experiments, which provide analogous fragmentation information to FAB-MS. nih.gov

The fragmentation of the methylsulfate anion at different collision energies reveals a consistent pattern. At a collision energy of 10 V, the primary fragment is not explicitly detailed in the available data, but at 20 V, fragments at m/z 96 and 80 are prominent, corresponding to the loss of a methyl radical followed by an oxygen atom, or direct fragmentation to the sulfite (B76179) radical anion. nih.gov

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within a crystal lattice. Although a complete single-crystal X-ray structure of this compound has not been reported in the surveyed literature, analysis of closely related pyrazolium salts allows for a detailed prediction of its solid-state and supramolecular structure.

The crystal structure of this compound will be defined by the ionic interactions between the 1,2,4-trimethylpyrazolium cation and the methylsulfate anion. The packing of these ions will be governed by a combination of electrostatic forces, hydrogen bonding, and van der Waals interactions to achieve a thermodynamically stable arrangement.

Studies on similar pyrazolium and triazolium salts reveal common structural motifs. nih.gov The pyrazolium ring is typically planar, and the arrangement of the cations and anions in the crystal lattice is often characterized by the formation of hydrogen-bonded networks. In the case of this compound, weak C-H···O hydrogen bonds are expected to be the dominant directional interaction, linking the methyl and pyrazolium ring hydrogens of the cation to the oxygen atoms of the methylsulfate anion.

The table below presents expected crystallographic parameters for this compound based on data from related structures. nih.govnih.gov

| Parameter | Expected Value/System | Rationale based on Analogous Structures |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for simple organic salts. nih.gov |

| Space Group | P2₁/c, Pccn, or similar | Centrosymmetric space groups are common for such salts. nih.gov |

| Key Bond Lengths (Å) | C-N (ring): ~1.33-1.38N-N (ring): ~1.37S-O: ~1.45-1.50S-O(CH₃): ~1.60 | Based on typical values for pyrazolium rings and sulfate esters. nih.gov |

| Key Bond Angles (°) | Angles within the pyrazolium ring: ~105-112O-S-O: ~109.5 | Consistent with a five-membered heterocyclic ring and tetrahedral geometry around the sulfur atom. nih.gov |

| Supramolecular Interactions | C-H···O hydrogen bonds | The oxygen atoms of the methylsulfate anion are strong hydrogen bond acceptors, while the C-H bonds of the cation act as donors. |

Chemical Reactivity and Mechanistic Investigations

Reactivity in Alkylation and Methylation Reactions

There is a significant lack of specific data in peer-reviewed literature detailing the reactivity of 1,2,4-trimethylpyrazolium methylsulfate (B1228091) as a reagent or catalyst in alkylation and methylation reactions. While pyrazolium (B1228807) salts, as a class of ionic liquids, have been explored in various chemical transformations, the specific efficacy and substrate scope for this particular trimethylated pyrazolium salt remain largely uncharacterized in publicly available research. The methylsulfate anion could potentially act as a methylating agent under certain conditions, but specific examples or mechanistic studies involving 1,2,4-trimethylpyrazolium methylsulfate are not readily found.

Chemical Stability and Degradation Pathways under Varied Reaction Conditions

Detailed studies on the chemical stability and degradation pathways of this compound under a variety of reaction conditions (e.g., thermal stress, acidic or basic media, oxidative environments) are not extensively reported. The thermal stability of ionic liquids is a key parameter for their application, and while some research exists on the thermal decomposition of other 1,2,4-triazole (B32235) derivatives rsc.org and the thermal stability of 1,2,4-triazolium-based ionic liquids in general mdpi.com, specific data for this compound, including its decomposition products and degradation mechanisms, are not available.

Studies on Reaction Mechanisms Facilitated by this compound

Due to the limited information on its use in specific reactions, there are no available mechanistic studies that elucidate the role of this compound in facilitating chemical transformations. Such studies would be crucial to understand its potential as a catalyst, reagent, or solvent and to optimize reaction conditions.

Applications in Advanced Chemical Synthesis and Catalysis

Catalytic and Co-catalytic Roles in Chemical Transformations

Influence on Reaction Kinetics and Selectivity in Homogeneous and Heterogeneous Systems

There are no available studies that specifically investigate the role of 1,2,4-Trimethylpyrazolium methylsulfate (B1228091) in influencing the kinetics (reaction rates, activation energies) or selectivity (chemo-, regio-, and enantioselectivity) of chemical reactions in either homogeneous or heterogeneous catalytic systems.

While the broader class of pyrazolium-based ionic liquids has been explored in various catalytic applications, such as in the synthesis of 1,2,4-triazole (B32235) derivatives and other organic transformations, the specific performance and effects of the 1,2,4-trimethylpyrazolium cation paired with a methylsulfate anion have not been documented in the reviewed literature. researchgate.netresearchgate.net Therefore, no data tables or detailed research findings can be presented.

Electrochemical and Materials Science Applications

Electrolyte Component in Energy Storage Devices

Ionic liquids, such as those based on the pyrazolium (B1228807) cation, are considered for electrolyte applications in energy storage devices due to their favorable properties like low volatility, high thermal stability, and good ionic conductivity.

While specific research on 1,2,4-trimethylpyrazolium methylsulfate (B1228091) in lithium-ion batteries is limited, studies on structurally similar pyrazolium-based ionic liquids provide insights into their potential. For instance, research on 1-alkyl-2,3,5-trimethylpyrazolium cation-based room-temperature ionic liquids has been conducted for their application in lithium secondary batteries. osti.gov The physicochemical and electrochemical properties of these related compounds, including density, viscosity, and ionic conductivity, were investigated to assess their suitability as electrolytes. osti.gov The performance of cells using these electrolytes was found to be influenced by the length of the alkyl chain on the pyrazolium cation. osti.gov

The primary role of the electrolyte in a lithium-ion battery is to facilitate the movement of lithium ions between the cathode and anode during charging and discharging cycles. The choice of electrolyte significantly impacts the battery's performance, safety, and lifespan. Ionic liquids are explored as alternatives to conventional organic carbonate-based electrolytes to improve safety by reducing flammability.

No specific research data was found for 1,2,4-trimethylpyrazolium methylsulfate in this application.

The efficiency and stability of DSSCs are heavily dependent on the properties of the electrolyte. Ionic liquid-based electrolytes are investigated for their potential to replace volatile organic solvents, thereby improving the long-term stability of the solar cells.

No specific research data was found for this compound in this application.

Application in Gas Sensing Technologies and Sensor Development

Following a comprehensive review of available scientific literature, no specific research findings or data have been identified regarding the application of this compound in gas sensing technologies or sensor development.

Integration into Advanced Functional Materials and Cable Components

Following a comprehensive review of available scientific literature, no specific research findings or data have been identified regarding the integration of this compound into advanced functional materials or cable components.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations of Molecular Structure and Electronic Properties

Quantum mechanical (QM) calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of the 1,2,4-trimethylpyrazolium cation and the methylsulfate (B1228091) anion. These calculations can provide precise information on the optimized geometry, bond lengths, bond angles, and the electronic charge distribution of the individual ions.

Detailed QM studies would reveal the electrostatic potential surface of the 1,2,4-trimethylpyrazolium cation, highlighting the distribution of positive charge and identifying the regions most susceptible to interaction with anions or other molecules. The planarity of the pyrazolium (B1228807) ring and the orientation of the methyl groups are key structural features that influence the packing and macroscopic properties of the ionic liquid. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would offer insights into its electrochemical stability and reactivity. While specific calculations for this compound are not published, calculations on similar heterocyclic cations have provided valuable data.

Illustrative Data from Quantum Mechanical Calculations for a Pyrazolium Cation:

| Property | Illustrative Value | Significance |

|---|---|---|

| Optimized Bond Length (N-N) | 1.35 Å | Indicates the strength and nature of the nitrogen-nitrogen bond in the pyrazolium ring. |

| Optimized Bond Angle (C-N-C) | 108.5° | Defines the geometry of the five-membered ring. |

| HOMO Energy | -7.2 eV | Relates to the electron-donating ability and susceptibility to oxidation. |

| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability and susceptibility to reduction. |

| Mulliken Charge on N1 | -0.25 e | Quantifies the partial charge on a specific atom, influencing intermolecular interactions. |

Note: The data in this table is illustrative for a generic pyrazolium cation and does not represent experimentally verified values for 1,2,4-trimethylpyrazolium methylsulfate.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Dynamics

Molecular dynamics (MD) simulations are a powerful tool for investigating the collective behavior of ions in the liquid state. An MD simulation of this compound would model the movement of a large number of its ion pairs over time, providing a dynamic picture of the liquid's structure and properties.

Key outputs from MD simulations include radial distribution functions (RDFs), which describe the probability of finding one ion at a certain distance from another. This would reveal the nature of the cation-anion and cation-cation interactions, showing how the ions arrange themselves in the bulk liquid. Simulations can also be used to calculate transport properties such as viscosity, conductivity, and diffusion coefficients. In the context of its use in plastic recycling, MD simulations could be employed to understand the interactions between the ionic liquid and polymer chains like polylactic acid (PLA). google.com

Illustrative Data from Molecular Dynamics Simulations:

| Property | Illustrative Value | Significance |

|---|---|---|

| Cation-Anion RDF Peak Position | 4.5 Å | Represents the most probable distance between the centers of mass of the cation and anion. |

| Self-Diffusion Coefficient (Cation) | 1.2 x 10⁻¹⁰ m²/s | Quantifies the mobility of the cation within the ionic liquid. |

| Ionic Conductivity | 2.5 mS/cm | Predicts the ability of the material to conduct an electrical current. |

Note: The data in this table is illustrative for a generic ionic liquid and does not represent experimentally verified values for this compound.

Conductor-like Screening Model for Real Solvents (COSMO-RS) and UNIFAC-IL Based Predictions of Solvent Performance

Predictive models like COSMO-RS and UNIFAC are crucial for screening the vast number of potential ionic liquids for specific applications, such as gas separation or as solvents for biomass. dtu.dk

COSMO-RS (Conductor-like Screening Model for Real Solvents) is a method based on quantum chemistry that can predict thermodynamic properties of liquids and mixtures. For this compound, COSMO-RS could be used to predict its solubility in various conventional solvents, as well as the solubility of gases (like CO₂) or solids (like cellulose) in it. google.com This is particularly relevant given its mention in patents related to biopolymer processing. google.comgoogle.com The model works by calculating a "sigma profile" for each component, which is a histogram of its surface polarity.

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method that estimates activity coefficients in liquid mixtures. The UNIFAC-IL extension has been developed to handle ionic liquids by defining specific interaction parameters for different ionic groups. To apply UNIFAC-IL to this compound, the pyrazolium cation would be broken down into functional groups, and their interaction parameters with the methylsulfate anion and other molecules would be used to predict phase equilibria.

These models are instrumental in the computer-aided design of processes, allowing for the pre-screening of this compound as a potential solvent for a given task without the need for extensive experimental measurements.

Structure-Reactivity and Structure-Performance Relationship Modeling and Prediction

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models aim to find a mathematical correlation between the molecular structure of a compound and its properties or activities. For this compound, QSPR models could be developed to predict physical properties like melting point, viscosity, and density based on a set of calculated molecular descriptors.

These descriptors can be derived from its chemical structure and include constitutional, topological, geometrical, and quantum-chemical parameters. For instance, the size and shape of the 1,2,4-trimethylpyrazolium cation, along with its charge distribution, would be key descriptors influencing its performance as a solvent or electrolyte. google.com In applications like the synthesis of renewable chemicals, where it has been used as a reaction medium, understanding the relationship between its structure and the resulting reaction yield or selectivity is crucial for process optimization. dtu.dk While specific QSPR/QSAR models for this compound are not available, its inclusion in lists of ionic liquids for various chemical processes suggests its potential as a candidate for such studies. scribd.comshahroodut.ac.ir

Future Research Trajectories and Innovations

Development of Novel and Sustainable Synthetic Pathways

The future of 1,2,4-Trimethylpyrazolium methylsulfate (B1228091) is intrinsically linked to the development of green and efficient synthetic methodologies. Current research into pyrazolium (B1228807) ionic liquids has paved the way for more sustainable practices. A notable approach involves a facile two-step reaction from inexpensive starting materials, which can achieve high yields of over 90%. acs.org This method not only simplifies the production process but also reduces waste and reliance on costly reagents. acs.org

Further innovations are expected to emerge from the application of alternative energy sources to drive the synthesis. Ultrasonic-assisted synthesis, for instance, has demonstrated the potential to significantly shorten reaction times for other ionic liquids without compromising the yield. slideshare.net Researchers are likely to investigate similar energy-efficient techniques for the synthesis of 1,2,4-Trimethylpyrazolium methylsulfate, aiming to minimize the environmental footprint of its production. The focus will be on creating a synthesis protocol that is not only economically viable but also aligns with the principles of green chemistry. bohrium.comias.ac.in

| Synthetic Pathway | Key Advantages | Potential for this compound |

| Facile Two-Step Reaction | High yield (>90%), inexpensive starting materials, simple purification. acs.org | A highly promising route for scalable and cost-effective production. |

| Ultrasonic-Assisted Synthesis | Reduced reaction times, energy efficiency. slideshare.net | Could offer a greener alternative to conventional heating methods. |

| Microwave-Assisted Synthesis | Rapid heating, potential for improved yields and purity. slideshare.net | Exploration could lead to faster and more controlled synthesis. |

Exploration of Expanded Catalytic Repertoires and Synergistic Systems

The catalytic potential of pyrazolium-based ionic liquids, including this compound, is a burgeoning field of study. A significant area of interest lies in their application for the chemical fixation of carbon dioxide. Protic pyrazolium ionic liquids have proven to be efficient catalysts for the cycloaddition of CO2 and epoxides to form cyclic carbonates, operating under metal- and solvent-free conditions. acs.org This capability positions them as valuable tools in carbon capture and utilization strategies.

Moreover, pyrazolium ionic liquids have been identified as effective co-catalysts in the electrochemical reduction of CO2 to CO, achieving high Faradaic efficiencies. acs.orgacs.org This suggests a role for this compound in developing technologies for converting greenhouse gases into valuable chemical feedstocks.

The concept of synergistic catalysis, where the ionic liquid works in concert with other catalytic species, is another promising frontier. researchgate.netmdpi.com Research has shown that combining ionic liquids with metal complexes can significantly enhance catalytic activity and selectivity for various reactions, such as the synthesis of cyclic carbonates. mdpi.com Future investigations will likely focus on developing bifunctional catalytic systems where the pyrazolium cation, the methylsulfate anion, and potentially a metal center work in a cooperative manner to achieve novel reactivity. acs.org

| Catalytic Application | Role of Pyrazolium Ionic Liquid | Potential Impact |

| CO2 Cycloaddition | Efficient catalyst for forming cyclic carbonates. acs.orgrsc.org | Contribution to carbon capture and utilization technologies. |

| CO2 Electroreduction | Co-catalyst for converting CO2 to CO. acs.orgacs.org | Development of sustainable routes to chemical feedstocks. |

| Synergistic Catalysis | Partnering with metal catalysts to enhance reactions. researchgate.netmdpi.com | Creation of highly active and selective catalytic systems. |

Integration into Next-Generation Functional Materials and Devices

The unique physicochemical properties of this compound make it a candidate for integration into advanced functional materials. One area of exploration is the development of ionic liquid crystals. By carefully selecting the constituent ions, it is possible to design pyrazolium salts that exhibit liquid crystalline phases, opening the door to applications in displays, sensors, and information storage. rsc.org

Furthermore, pyrazolium ionic liquids can be immobilized onto solid supports, such as mesoporous silica (B1680970) (MCM-41), to create heterogeneous catalysts. rsc.org These materials combine the catalytic activity of the ionic liquid with the ease of separation and recyclability of a solid support. rsc.org Another exciting possibility is the polymerization of pyrazolium-based ionic liquids to form poly(ionic liquids) or PILs. rsc.org These materials can exhibit high catalytic activity and stability, making them suitable for a range of applications, including as membranes and coatings. rsc.orgrsc.org

| Material Type | Functionality | Potential Applications |

| Ionic Liquid Crystals | Self-assembly into ordered structures. rsc.org | Optoelectronics, sensors, data storage. |

| Supported Ionic Liquids | Heterogeneous catalysis, enhanced recyclability. rsc.org | Greener chemical processes, continuous flow reactions. |

| Poly(ionic liquids) | Robust and stable catalytic materials. rsc.org | Membranes for separations, advanced coatings. |

Process Intensification and Scalability for Industrial Implementation

For this compound to find widespread industrial use, the development of scalable and intensified production processes is crucial. The principles of process intensification aim to create smaller, more efficient, and safer chemical plants. The successful industrial-scale production of other ionic liquids, such as in the BASIL™ (Biphasic Acid Scavenging utilizing Ionic Liquids) process, provides a blueprint for the commercialization of pyrazolium-based compounds. pharmtech.com This process demonstrates that ionic liquids can be handled effectively in large-scale chemical operations and can offer significant advantages in terms of product purity and process efficiency. pharmtech.com

Future research will focus on translating the laboratory-scale synthesis of this compound to a continuous manufacturing process. This will involve optimizing reaction conditions, developing efficient separation and purification techniques, and ensuring the effective recycling of the ionic liquid. scispace.com The negligible vapor pressure and high thermal stability of ionic liquids are advantageous properties for industrial applications, contributing to safer operating conditions. mdpi.com

Advanced Multiscale Modeling and Predictive Design for Tailored Applications

Computational modeling is set to play a pivotal role in accelerating the discovery and application of new ionic liquids like this compound. A multiscale modeling approach, which combines different levels of theory, is particularly powerful for understanding and predicting the behavior of these complex fluids. cecam.orgdiva-portal.org

This approach integrates quantum chemical calculations, which can elucidate electronic effects and molecular interactions, with atomistic and coarse-grained simulations to probe larger length and time scales. cecam.orgresearchgate.net By employing these methods, researchers can predict a wide range of physicochemical properties, including density, viscosity, and conductivity, without the need for extensive experimental work. acs.orgnih.gov

This predictive capability will enable the in silico design of pyrazolium ionic liquids with properties tailored for specific applications. For example, modeling can be used to screen for ionic liquids with optimal solubility for a particular substrate or to design a catalyst with enhanced activity and selectivity. researchgate.net This will undoubtedly streamline the development of new technologies based on this compound and other pyrazolium ionic liquids.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。